molecular formula C19H14F4N2OS B2371771 3-fluoro-N-(2-(2-(4-(trifluorométhyl)phényl)thiazol-4-yl)éthyl)benzamide CAS No. 896606-33-0

3-fluoro-N-(2-(2-(4-(trifluorométhyl)phényl)thiazol-4-yl)éthyl)benzamide

Numéro de catalogue: B2371771
Numéro CAS: 896606-33-0
Poids moléculaire: 394.39
Clé InChI: PRXATOGXVWABOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a trifluoromethylphenyl group, and a thiazole ring

Applications De Recherche Scientifique

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death . By targeting RIPK3, the compound can potentially inhibit necroptosis and thus play a role in managing various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound interacts with RIPK3 by inhibiting its phosphorylation, thereby blocking the formation of the necrosome, a complex that is essential for the execution of necroptosis . This inhibition of RIPK3 phosphorylation prevents the downstream signaling required for necroptosis, effectively halting this form of cell death .

Biochemical Pathways

The compound’s action on RIPK3 affects the necroptotic pathway. Necroptosis is a form of regulated cell death that is distinct from apoptosis and is characterized by the swelling and rupture of the cell, leading to the release of cell contents . By inhibiting RIPK3, the compound disrupts the necroptotic pathway, preventing cell death and potentially alleviating symptoms of diseases where necroptosis plays a critical role .

Pharmacokinetics

The compound has demonstrated favorable and drug-like pharmacokinetic properties. It has been observed to have an oral bioavailability of 25.2% in rats , suggesting that it can be effectively absorbed and distributed within the body.

Result of Action

The inhibition of RIPK3 by the compound results in the blockage of necroptosis, which can have significant effects at the molecular and cellular levels. For instance, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death . This suggests that the compound’s action could potentially be harnessed for therapeutic purposes in conditions where necroptosis plays a detrimental role.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and thiazole groups enhances its potential as a versatile compound in various research and industrial applications.

Activité Biologique

3-Fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethyl iodide introduces the trifluoromethyl group.
  • Coupling with Benzamide : The thiazole derivative is coupled with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final compound.

Research indicates that 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide inhibits receptor-interacting protein kinase 3 (RIPK3), effectively blocking necroptosis, a form of programmed cell death. This inhibition has significant implications for inflammatory responses and cancer therapy.

Anti-inflammatory and Anticancer Properties

The compound has demonstrated protective effects in models of systemic inflammatory response syndrome, notably reducing hypothermia and mortality in mice exposed to tumor necrosis factor (TNF). Additionally, thiazole derivatives have been recognized for their anticancer properties, with structure-activity relationship (SAR) studies suggesting that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

A study evaluating thiazole compounds revealed that those containing specific electron-donating groups exhibited significant cytotoxic activity against cancer cell lines such as HT29 and Jurkat. The IC50 values for some derivatives were found to be comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT29
Doxorubicin<10Various

Molecular Docking Studies

Molecular docking simulations have shown that 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide interacts primarily through hydrophobic contacts with target proteins, which may contribute to its anti-Bcl-2 activity observed in Jurkat cells .

Comparison with Similar Compounds

The unique combination of functional groups in 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide distinguishes it from other thiazole-containing compounds:

Compound NameKey FeaturesBiological Activity
4-TrifluoromethylbenzylamineLacks thiazoleLimited
N-((3-Fluoro-3-trifluoromethylphenyl)isoxazol-5-yl)methanamine hydrochlorideDifferent structureVaries

Propriétés

IUPAC Name

3-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)17(26)24-9-8-16-11-27-18(25-16)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXATOGXVWABOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.